Ethyl p-methoxycinnamate (EPMC) is a naturally occurring aromatic compound found in various plants, most notably in the rhizomes of Kaempferia galanga, also known as galangal []. It has gained significant attention in scientific research due to its potential health benefits, prompting investigations into its diverse applications.
Studies suggest that EPMC possesses anti-inflammatory properties. Research has shown that it can suppress the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, thereby potentially mitigating inflammation []. Additionally, EPMC exhibits anti-angiogenic activity, meaning it can hinder the formation of new blood vessels, which is crucial in various disease processes, including cancer [].
EPMC has demonstrated promising anti-cancer potential in pre-clinical studies. It has been shown to inhibit the proliferation and migration of melanoma cells, potentially hindering cancer progression and metastasis []. Furthermore, EPMC may enhance the effectiveness of existing chemotherapeutic drugs by increasing their cytotoxicity towards cancer cells []. These findings suggest the potential of EPMC as a complementary or adjuvant therapy in cancer treatment.
EPMC exhibits anti-tyrosinase activity, an enzyme responsible for melanin production in the skin []. Studies have shown that EPMC can significantly decrease melanin synthesis, suggesting its potential application in skin lightening products and treatments for hyperpigmentation [].
Research on EPMC is ongoing, and further investigations are exploring its potential applications in various areas. These include:
Ethyl 4-Methoxycinnamate, also known as Ethyl p-methoxycinnamate, is an organic compound with the molecular formula and a molecular weight of approximately 206.24 g/mol. This compound is an ester derived from 4-methoxycinnamic acid and is characterized by its white crystalline solid form, with a melting point of 49 °C and a boiling point of 187 °C at reduced pressure (15 mmHg). It is slightly soluble in methanol and chloroform but insoluble in water, making it suitable for various organic applications .
Ethyl 4-Methoxycinnamate has garnered attention for its potential therapeutic properties, particularly as an antihyperglycemic agent that may stimulate insulin secretion from the pancreas, suggesting its possible use in managing type 2 diabetes .
Additionally, it can act as a substrate in various organic synthesis reactions, including condensation reactions to form more complex structures .
Ethyl 4-Methoxycinnamate exhibits a range of biological activities:
The synthesis of Ethyl 4-Methoxycinnamate can be achieved through several methods:
Ethyl 4-Methoxycinnamate has several applications across different fields:
Research on Ethyl 4-Methoxycinnamate has shown interactions with various biological systems:
Several compounds share structural similarities with Ethyl 4-Methoxycinnamate, including:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Octyl Methoxycinnamate | C12H14O3 | Commonly used in sunscreens; absorbs UV-B radiation; liquid form. |
Ethyl Cinnamate | C11H12O2 | Used as a flavoring agent; has similar ester properties. |
Methyl Methoxycinnamate | C10H10O3 | Exhibits anti-inflammatory properties; used in cosmetic formulations. |
Ethyl 4-Methoxycinnamate stands out due to its specific antihyperglycemic effects combined with anti-inflammatory properties. Unlike Octyl Methoxycinnamate, which primarily serves cosmetic purposes as a UV filter, Ethyl 4-Methoxycinnamate's potential therapeutic applications in diabetes management highlight its unique role among similar compounds. Additionally, its ability to inhibit both COX enzymes and angiogenesis further distinguishes it from other cinnamic acid derivatives .
Ethyl 4-methoxycinnamate (C₁₂H₁₄O₃) is a cinnamate ester with a molecular weight of 206.24 g/mol. The compound exists as white to off-white crystalline solid with a melting point of 47-51°C. It demonstrates limited solubility in water but dissolves readily in organic solvents including methanol, ethanol, and DMSO.
The chemical structure of EPMC features a methoxy-substituted aromatic ring connected to an unsaturated carboxylic ester, giving it unique physicochemical properties that contribute to its biological activities. This structural arrangement allows the molecule to interact with various cellular targets involved in cancer metabolism and proliferation.
EPMC is a naturally occurring compound found primarily in the rhizomes of Kaempferia galanga L. (Zingiberaceae family), a plant widely used in traditional medicine across Southeast Asia. It represents the major bioactive constituent of the volatile oil extracted from K. galanga, typically constituting 25-30% of the essential oil.
The compound can be isolated through various extraction methods, including solvent extraction followed by chromatographic purification. Commercial synthesis of EPMC typically involves the reaction of anisic aldehyde with ethyl acetate in the presence of sodium ethoxide, followed by purification steps including crystallization.
EPMC exhibits a diverse range of biological activities beyond its anticancer effects, including:
These multifaceted properties make EPMC an intriguing candidate for various therapeutic applications, with its anticancer mechanisms being among the most extensively studied.
EPMC exerts potent anti-inflammatory effects by targeting cytokine synthesis pathways. In vivo studies using the cotton pellet granuloma assay in rats revealed dose-dependent reductions in IL-1β and TNF-α levels. At 800 mg/kg, EPMC decreased serum IL-1β concentrations by 37.7% (from 25.81 pg/mL in controls to 16.09 pg/mL) and TNF-α by 57.4% (from 35.85 pg/mL to 15.27 pg/mL), outperforming indomethacin in TNF-α suppression [1] [4]. Parallel in vitro experiments using human U937 macrophages showed moderate NO inhibition (28–42% at 25–200 µg/mL) but robust cytokine suppression, with IL-1β and TNF-α reduced by 58% and 63%, respectively, at 200 µg/mL [1].
Table 1: Cytokine Modulation by EPMC in In Vivo and In Vitro Models
Model | Cytokine/Mediator | EPMC Dose/Concentration | Inhibition (%) | Reference |
---|---|---|---|---|
Rat granuloma | IL-1β | 800 mg/kg | 37.7 | [1] [4] |
Rat granuloma | TNF-α | 800 mg/kg | 57.4 | [1] [4] |
U937 macrophages | IL-1β | 200 µg/mL | 58 | [1] |
U937 macrophages | TNF-α | 200 µg/mL | 63 | [1] |
U937 macrophages | NO | 200 µg/mL | 42 | [1] |
The ester functional group in EPMC enhances cell permeability, enabling interaction with intracellular signaling hubs like nuclear factor-κB (NF-κB). The para-methoxy group further stabilizes binding to COX-2’s active site, reducing arachidonic acid conversion to prostaglandins and subsequent cytokine release [3] [4].
EPMC disrupts angiogenesis by impairing endothelial cell proliferation, migration, and tube formation. In human umbilical vein endothelial cells (HUVECs), EPMC at 200 µg/mL inhibited proliferation by 39.1% and reduced VEGF secretion by 68% [1]. The compound’s anti-angiogenic potency was evident in rat aortic ring assays, where it suppressed microvessel sprouting by 98.2% at 200 µg/mL, surpassing suramin (76.8% inhibition at 100 µg/mL) [1].
Table 2: Anti-Angiogenic Effects of EPMC in HUVECs
Parameter | EPMC Concentration | Inhibition (%) | Reference |
---|---|---|---|
Proliferation | 200 µg/mL | 39.1 | [1] |
Migration (wound closure) | 200 µg/mL | 98.2 | [1] |
Tube formation | 200 µg/mL | 98.2 | [1] |
VEGF secretion | 200 µg/mL | 68 | [1] |
The methoxy group’s electron-donating properties enhance EPMC’s affinity for VEGF receptors, while the ethyl ester moiety facilitates membrane integration, disrupting endothelial cell adhesion signaling [3] [4].
EPMC’s efficacy was validated across complementary models:
Table 3: Comparative Efficacy Across Experimental Models
Model | Metric | EPMC Effect | Reference |
---|---|---|---|
Rat granuloma | Granuloma weight | 51.65% reduction | [1] |
Rat granuloma | Tail flick latency | 2.1-fold increase | [1] |
U937 macrophages | IL-1β inhibition | 58% reduction | [1] |
Rat aortic ring | Microvessel inhibition | 98.2% suppression | [1] |
The ester and methoxy groups are critical for EPMC’s bioactivity:
Table 4: Functional Group Contributions to Bioactivity
Functional Group | Role in Bioactivity | Experimental Evidence | Reference |
---|---|---|---|
Ethyl ester | Enhances membrane permeability | Higher cellular uptake vs. acid analogs | [3] |
Para-methoxy | Stabilizes COX-2 binding via H-bonding | IC~50~ COX-2 = 0.83 µM | [3] [4] |
Aromatic ring | Base structure for π-π stacking interactions | Required for TNF-α suppression | [1] [4] |